N-(4-(indoline-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide
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Overview
Description
“N-(4-(indoline-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide” is a complex organic compound. It contains an indoline nucleus, which is a prevalent moiety in many bioactive aromatic compounds . Indoline derivatives have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It contains an indoline nucleus, which is a benzopyrrole that contains a benzenoid nucleus and has 10 π-electrons . The compound also contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen .Scientific Research Applications
1. Synthesis and Biological Activity
Research has focused on synthesizing novel derivatives with potential biological activities. For instance, a study by Nikalje et al. (2015) discussed the synthesis of thiazolidin-4-one derivatives with anticonvulsant activity. These compounds were synthesized using an eco-friendly protocol and showed good central nervous system depressant activity and protection in seizure tests, indicating their potential as anticonvulsant agents (Nikalje, Ansari, Bari, & Ugale, 2015).
2. Anticancer Potential
Another significant area of application is in the development of anticancer agents. Yılmaz et al. (2015) synthesized indapamide derivatives demonstrating proapoptotic activity against melanoma cell lines, highlighting the therapeutic potential of such compounds in cancer treatment (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).
3. Enzyme Inhibition for Therapeutic Applications
Compounds similar to the one have been investigated for their ability to inhibit specific enzymes. For example, Ulus et al. (2016) explored the inhibition of carbonic anhydrases, vital for various physiological functions. The study found that acridine-acetazolamide conjugates inhibit these enzymes in low micromolar and nanomolar ranges, suggesting potential for treating diseases related to enzyme dysregulation (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).
4. Novel Methodologies in Heterocyclic Chemistry
Research by Poomathi et al. (2015) on the synthesis of spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via 1,3-dipolar cycloaddition reaction showcases innovative synthetic methodologies that can be applied to produce compounds with potential pharmaceutical applications (Poomathi, Mayakrishnan, Muralidharan, & Perumal, 2015).
Future Directions
The future directions for “N-(4-(indoline-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide” could involve further exploration of its diverse biological activities and potential therapeutic applications. The indole nucleus is a prevalent moiety in many bioactive aromatic compounds and has shown various biological activities . Therefore, it has an immeasurable potential to be explored for newer therapeutic possibilities.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The compound’s interaction with its targets could result in changes that contribute to its biological activity.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that the compound could have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Cellular Effects
Based on the known activities of similar indole derivatives, it can be hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[4-(2,3-dihydroindole-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c26-20(15-7-2-1-3-8-15)24-22-23-19-16(10-11-18(19)28-22)21(27)25-13-12-14-6-4-5-9-17(14)25/h1-9,16H,10-13H2,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCZFQJUYUKCHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)N3CCC4=CC=CC=C43)N=C(S2)NC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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